(2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide
Description
This compound features a conjugated (2E)-prop-2-enamide backbone with a thiophen-2-yl group at the C3 position and a tetrahydrofuran-2-ylmethyl carbamothioyl substituent at the N-position (Figure 1). The tetrahydrofuran (THF) ring introduces oxygen-based polarity, while the thiourea moiety (carbamothioyl) may facilitate hydrogen bonding or metal coordination, influencing solubility and bioactivity .
Properties
IUPAC Name |
(E)-N-(oxolan-2-ylmethylcarbamothioyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c16-12(6-5-11-4-2-8-19-11)15-13(18)14-9-10-3-1-7-17-10/h2,4-6,8,10H,1,3,7,9H2,(H2,14,15,16,18)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMYATIYJOLRJO-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=S)NC(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps:
Formation of Tetrahydrofuran-2-ylmethyl Isothiocyanate: This intermediate can be synthesized by reacting tetrahydrofuran-2-ylmethylamine with thiophosgene under controlled conditions.
Condensation Reaction: The isothiocyanate intermediate is then reacted with 3-(thiophen-2-yl)prop-2-enamide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the prop-2-enamide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide can be used as a building block for more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the thiophene ring suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.
Industry
In the materials science field, this compound could be explored for its electronic properties due to the presence of the thiophene ring, which is known for its conductive properties.
Mechanism of Action
The exact mechanism of action for (2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide would depend on its specific application. Generally, the compound could interact with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The thiophene ring may facilitate binding to certain enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Structural Features
Key analogs and their substituents are summarized below:
Key Observations :
- The thiourea group in the target compound and distinguishes them from cyano-substituted analogs (e.g., 36a, 37a), which may exhibit different electronic properties.
- The THF moiety in the target compound provides a polar, oxygen-rich substituent compared to pyrimidine or cyclohexenyl groups .
Biological Activity
(2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide is a synthetic compound that belongs to the class of thiophene derivatives. This compound has garnered attention in recent years for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on various scientific studies and findings.
Chemical Structure
The molecular formula of (2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide is C12H15N3OS2. The structure features a thiophene ring, a tetrahydrofuran moiety, and a prop-2-enamide group, contributing to its unique chemical properties.
Antimicrobial Properties
Studies have indicated that thiophene derivatives exhibit significant antimicrobial activity. Specifically, (2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide has shown effectiveness against various bacterial strains. The mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory responses. These effects could be beneficial in treating conditions characterized by chronic inflammation.
Anticancer Activity
Emerging evidence supports the anticancer potential of (2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, particularly through the modulation of signaling pathways involved in cell proliferation and survival. The compound may act by inhibiting specific kinases or transcription factors that are overexpressed in cancerous cells.
The biological activity of (2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer cell growth.
- Receptor Binding : It could bind to specific receptors on cell membranes, altering signal transduction pathways.
- Gene Expression Modulation : The compound may influence gene expression related to cell cycle regulation and apoptosis.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria, showing a significant reduction in bacterial viability at concentrations above 50 µg/mL. |
| Study 2 | Investigated anti-inflammatory effects in murine models, demonstrating a decrease in edema and inflammatory markers after treatment with the compound. |
| Study 3 | Assessed anticancer properties using various cancer cell lines, revealing IC50 values ranging from 10 to 30 µM, indicating potent cytotoxic effects. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
